molecular formula C7H8N2O3 B186944 2,6-Dimethyl-4-nitropyridine 1-oxide CAS No. 4808-64-4

2,6-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B186944
CAS RN: 4808-64-4
M. Wt: 168.15 g/mol
InChI Key: LFPUGENPUAERSG-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-4-nitropyridine 1-oxide” is a chemical compound with the CAS Number: 4808-64-4 . Its molecular weight is 168.15 . It is also known by its IUPAC name, 2,6-dimethyl-4-nitropyridine 1-oxide .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like “2,6-Dimethyl-4-nitropyridine 1-oxide”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-4-nitropyridine 1-oxide” contains a total of 20 bonds; 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .

Scientific Research Applications

Supramolecular Chemistry

2,6-Dimethyl-4-nitropyridine N-oxide: is recognized for its role as an excellent π-hole donor in supramolecular chemistry . The compound’s ability to participate in π-hole interactions via the nitro group, while concurrently allowing the N-oxide group to act as an electron donor, makes it a valuable entity in the study of noncovalent σ/π-hole interactions. These interactions are pivotal in crystal engineering and materials science, where they can influence the formation and stability of molecular assemblies.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of medicinal products . Its transformation into various pyridine derivatives is crucial for developing new pharmaceuticals. The continuous flow synthesis of 4-nitropyridine from pyridine N-oxide, which includes a nitration step followed by a reduction step, exemplifies its industrial relevance in creating compounds with medicinal properties.

Materials Science

The compound’s derivatives are used in the development of new materials, particularly in the field of microreaction technology . This technology enhances the safety and efficiency of chemical reactions, which is essential for the synthesis of fine chemicals and key intermediates in materials science.

Biochemistry

In biochemistry, 2,6-Dimethyl-4-nitropyridine N-oxide is utilized in analytical methods such as HPLC and NMR spectroscopy . It is also a starting material for preparing pyridine derivatives that serve as synthetic intermediates in biochemical research.

Industrial Applications

The compound’s role in continuous flow systems highlights its industrial significance . It is involved in minimizing the accumulation of energetic and potentially explosive nitration products, thereby enabling the safe scale-up of reactions and the production of high-purity intermediates for various industrial uses.

properties

IUPAC Name

2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUGENPUAERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197411
Record name 2,6-Lutidine, 4-nitro-, 1-oxide
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitropyridine 1-oxide

CAS RN

4808-64-4
Record name Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide
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Record name 4-Nitro-2,6-lutidine-1-oxide
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Record name 4808-64-4
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Record name 2,6-Lutidine, 4-nitro-, 1-oxide
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Record name 4-Nitro-2,6-lutidine-1-oxide
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Synthesis routes and methods I

Procedure details

A mixture of 2,6-lutidine 1-oxide (20, 15 g, 110 mmol) and concentrated sulfuric acid (98%, 30 ml) and concentrated nitric acid (70%, 12 ml) is heated under reflux for 3 hours. The mixture is poured into a large excess of ice and extracted with chloroform (3×100 ml). The combined chloroform extracts are washed with aqueous sodium hydroxide and water and dried over magnesium sulfate. Removal of the solvent yields pure yellow solid 4-Nitro-2,6-lutidine 1-oxide (21). 1H NMR (300 MHz, CDCl3) δ 2.64 (s, 6H), 8.08 (s, 2H). MS, m/z 169 (M+1), 210 (M+MeCN).
Quantity
15 g
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12 mL
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 2.23 g (18.1 mmol) of 2,6-dimethylpyridine 1-oxide (Alfa Aesar) in 7 mL of H2SO4 and 2.7 mL of HNO3 was stirred at 130° C. for 23.5 h. The solution was added to ice with CHCl3 and H2O, and the aqueous layer was extracted with CHCl3 (2×). The combined extracts were washed with 75 mL of saturated NaHCO3 solution, and the aqueous layer was extracted with CHCl3. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give 2.3 g of 2,6-dimethyl-4-nitropyridine 1-oxide in 76% yield which was used without further purification.
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2.23 g
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2.7 mL
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7 mL
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Synthesis routes and methods III

Procedure details

Lutidine-N-oxide (19 g, 155 mmol) is cooled at 0° C. and a mixture of fuming HNO3 (100%, 37.5 mL) and conc. H2SO4 (95-97%, 52.5 mL), prepared by addition of H2SO4 to HNO3 at 0° C., is added slowly. The mixture is heated at 80° C. for 3 h. The cooled mixture is carefully poured into ice-water (500 mL). A white precipitate forms that is filtered. The precipitate is dissolved in CH2Cl2 (100 mL) and the filtrate is extracted with CH2Cl2 (4×75 mL). The organic extracts are combined with the dissolved precipitate and washed with sat. aq. NaCl (2×75 mL), dried (Na2SO4), filtered and evaporated to provide the title compound.
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19 g
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37.5 mL
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52.5 mL
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[Compound]
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ice water
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the 4-position of 2,6-Dimethyl-4-nitropyridine N-oxide particularly reactive?

A: The nitro group at the 4-position, along with the N-oxide group, significantly enhances the reactivity of this position towards nucleophilic substitution reactions. This is due to the strong electron-withdrawing nature of both groups, which increases the electrophilicity of the 4-position and facilitates nucleophilic attack. []

Q2: Can you provide an example of how the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide is utilized in synthesis?

A: Research has shown that the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide can be easily replaced with a methylthio group using sodium methanethiolate. This reaction yields 3-halo-2,6-dimethyl-4-methylthiopyridine 1-oxides. The presence of a halogen atom adjacent to the nitro group further enhances the reactivity. []

Q3: How does the presence of the N-oxide moiety in 2,6-Dimethyl-4-nitropyridine N-oxide influence its crystal packing?

A: Studies have revealed that the N-oxide moiety plays a crucial role in the crystal structure of 2,6-Dimethyl-4-nitropyridine N-oxide. It participates in attractive intermolecular C–H⋯O interactions, influencing the overall packing arrangement within the crystal lattice. This interaction is particularly observed in the crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. [, ]

Q4: Have there been any computational studies conducted on 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Yes, density functional theory (DFT) calculations have been employed to characterize 2,6-Dimethyl-4-nitropyridine N-oxide. [] These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q5: What synthetic strategies have been explored using 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Researchers have investigated the Reissert-Kaufmann-type reaction using 2,6-Dimethyl-4-nitropyridine N-oxide as a starting material. [] This reaction is a valuable method for the synthesis of substituted heterocycles.

Q6: Is there information available on the vibrational properties of 2,6-Dimethyl-4-nitropyridine N-oxide derivatives?

A: Yes, the vibrational properties of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide have been studied, along with its X-ray crystal structure. [] This research provides insights into the molecular vibrations and structural features of this derivative.

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